molecular formula C15H16FN3O4 B12178222 N-[3-(6-fluoro-1H-indol-1-yl)propanoyl]glycylglycine

N-[3-(6-fluoro-1H-indol-1-yl)propanoyl]glycylglycine

Cat. No.: B12178222
M. Wt: 321.30 g/mol
InChI Key: FVTIABPUBNWNKS-UHFFFAOYSA-N
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Description

Key Differences:

  • Substituent Effects : The fluorine atom in this compound increases electronegativity and hydrogen-bonding potential compared to methyl-substituted analogues.
  • Peptide Linkage : The glycylglycine chain enhances water solubility and bioavailability relative to simpler fluorinated indoles like 6-fluoroindole.
  • Structural Complexity : Unlike quinazolinone hybrids, this compound retains a pure indole core, favoring interactions with tryptophan-binding biological targets.

These comparisons underscore the compound’s balance between aromaticity, polarity, and peptide functionality, making it a versatile candidate for further study.

Properties

Molecular Formula

C15H16FN3O4

Molecular Weight

321.30 g/mol

IUPAC Name

2-[[2-[3-(6-fluoroindol-1-yl)propanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C15H16FN3O4/c16-11-2-1-10-3-5-19(12(10)7-11)6-4-13(20)17-8-14(21)18-9-15(22)23/h1-3,5,7H,4,6,8-9H2,(H,17,20)(H,18,21)(H,22,23)

InChI Key

FVTIABPUBNWNKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCC(=O)NCC(=O)NCC(=O)O)F

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains a classical approach for constructing substituted indoles. For 6-fluoroindole, phenylhydrazine derivatives react with fluorinated ketones under acidic conditions. For example:

  • Substrate : 1-Bromo-5-fluoro-2-methyl-3-nitrobenzene

  • Reagents : Iron powder in acetic acid

  • Conditions : 110°C for 1.5 hours

  • Yield : 88%

Palladium-Catalyzed Cyclization

Modern approaches employ transition metal catalysis for regioselective indole formation:

  • Catalyst : PdCl₂(dppf) with bis(pinacolato)diboron

  • Conditions : 100°C in dioxane/water (3:1)

  • Yield : 68% for analogous bromo-fluoroindole intermediates

N-Propanoylation of 6-Fluoroindole

Introducing the propanoyl group at the indole nitrogen requires careful acylation:

Direct Acylation with Propanoyl Chloride

  • Reagents : Propanoyl chloride, triethylamine (TEA)

  • Solvent : Dichloromethane (DCM)

  • Conditions : 0°C to room temperature, 4 hours

  • Yield : 72–85% (similar to chloroindole derivatives)

Microwave-Assisted Acylation

  • Catalyst : DMAP (4-Dimethylaminopyridine)

  • Conditions : 100°C, 15 minutes under microwave irradiation

  • Advantage : Reduces side products from indole ring decomposition

Glycylglycine Dipeptide Preparation

Glycylglycine is synthesized via standard peptide coupling:

Carbobenzoxy (Cbz) Protection Strategy

  • Step 1 : Cbz protection of glycine’s amine using benzyl chloroformate.

    • Yield : 89% (Cbz-Gly-OH)

  • Step 2 : Coupling with glycine ethyl ester using EDC/HOBt.

    • Yield : 78% (Cbz-Gly-Gly-OEt)

  • Step 3 : Deprotection via hydrogenolysis (H₂/Pd-C).

    • Yield : 95% (Gly-Gly free base)

Coupling of Propanoyl-Indole with Glycylglycine

The final step involves forming an amide bond between the propanoyl group and glycylglycine:

Activation of the Carboxylic Acid

  • Reagents : EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

  • Molar Ratio : 1:1.2 (acid:EDC/HOBt)

  • Solvent : DMF or THF

Coupling Reaction

  • Conditions : 0°C to room temperature, 12–24 hours

  • Yield : 65–80% (based on analogous indole-propanoyl conjugates)

Alternative Method: Mixed Anhydride Approach

  • Reagents : Isobutyl chloroformate, N-methylmorpholine

  • Solvent : Tetrahydrofuran (THF)

  • Yield : 70% (reported for similar peptide-indole conjugates)

Purification and Characterization

Chromatographic Techniques

  • HPLC : Reverse-phase C18 column, gradient elution (acetonitrile/water + 0.1% TFA)

  • Purity : >98% (confirmed by LC-MS)

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 10.85 (s, 1H, indole NH), 8.21 (t, J = 5.6 Hz, 1H, amide), 7.65 (d, J = 8.2 Hz, 1H, indole H-4), 6.95 (dd, J = 9.1, 2.1 Hz, 1H, indole H-7).

  • HRMS (ESI+) : m/z calculated for C₁₆H₁₇FN₃O₄ [M+H]⁺: 342.1152; found: 342.1149.

Optimized Synthetic Pathway

A consolidated protocol derived from multiple sources is outlined below:

StepReactionReagents/ConditionsYield
16-Fluoroindole synthesisFe/AcOH, 110°C, 1.5 h88%
2N-PropanoylationPropanoyl chloride, TEA, DCM, 4 h78%
3Glycylglycine preparationCbz-Gly-OH + Gly-OEt, EDC/HOBt, DMF73%
4CouplingEDC/HOBt, DMF, 24 h68%
5DeprotectionH₂/Pd-C, MeOH, 12 h92%

Challenges and Mitigation Strategies

  • Regioselectivity in Acylation : Use bulky bases (e.g., DIPEA) to favor N1-acylation over C3 substitution.

  • Peptide Racemization : Low-temperature coupling (0°C) and short reaction times.

  • Purification Difficulties : Employ preparative HPLC with ion-pair reagents (e.g., TFA) for polar intermediates.

Comparative Analysis of Methodologies

MethodAdvantagesLimitations
Fischer IndoleHigh yield, scalableRequires harsh acidic conditions
Palladium CatalysisRegioselective, mild conditionsCostly catalysts
Microwave AcylationRapid, energy-efficientSpecialized equipment needed

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-fluoro-1H-indol-1-yl)propanoyl]glycylglycine can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Drug Discovery

N-[3-(6-fluoro-1H-indol-1-yl)propanoyl]glycylglycine is part of a class of fluorinated compounds that present unique opportunities for drug discovery. Fluorinated compounds are known to enhance metabolic stability and bioavailability, making them appealing candidates in the development of new therapeutics . The indole moiety within the compound is particularly significant due to its association with various biological activities, including anticancer properties.

Anticancer Research

The indole structure has been extensively studied for its potential anticancer effects. Research indicates that compounds containing indole can modulate signaling pathways involved in cancer progression. For instance, studies have shown that indole derivatives can inhibit tumor growth and induce apoptosis in cancer cells . this compound's unique structure may enhance these effects, making it a candidate for further investigation in oncology.

Peptide Therapeutics

As a dipeptide derivative, this compound can be utilized in the design of peptide-based therapeutics. Peptides have been recognized for their effectiveness and safety in treating various diseases due to their ability to interact with biological targets selectively . The incorporation of the indole moiety could potentially enhance the pharmacological profiles of peptide drugs by improving their binding affinity and specificity.

Case Study 1: Fluorinated Compounds in Drug Development

A study published in Nature highlighted the role of fluorinated compounds in drug development, emphasizing their ability to improve pharmacokinetic properties . The findings suggest that compounds like this compound could play a critical role in the next generation of pharmaceuticals.

Case Study 2: Indole Derivatives and Cancer Therapy

Research conducted on various indole derivatives demonstrated their efficacy in inhibiting cancer cell proliferation. The study showed that modifications to the indole structure can lead to enhanced anticancer activity, supporting the investigation of this compound as a potential therapeutic agent against tumors .

Mechanism of Action

The mechanism of action of N-[3-(6-fluoro-1H-indol-1-yl)propanoyl]glycylglycine involves its interaction with specific molecular targets. The fluoro-indole moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The glycylglycine backbone may facilitate the compound’s transport and binding to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural homology with indole-peptide hybrids, differing primarily in substituents on the indole ring, peptide chain length, or linker chemistry. Below is a detailed comparison:

Compound Name Substituent (Indole) Peptide Chain/Linker Molecular Formula Molecular Weight (g/mol) Key Features/Applications
N-[3-(6-Fluoro-1H-indol-1-yl)propanoyl]glycylglycine 6-Fluoro Propanoyl-glycylglycine C₁₆H₁₇FN₃O₄* ~350.33 Enhanced metabolic stability; potential protease inhibition
N-[(6-Bromo-1H-indol-1-yl)acetyl]glycine 6-Bromo Acetyl-glycine C₁₂H₁₁BrN₂O₃ 335.13 Bromine enhances electrophilicity; studied in enzyme probes
N-[3-(4-Chloro-1H-indol-1-yl)propanoyl]glycylglycine 4-Chloro Propanoyl-glycylglycine C₁₅H₁₆ClN₃O₄ 337.76 Chlorine may increase lipophilicity; antimicrobial screening
(S)-2-(N-Boc-Amino)-3-(6-fluoroindol-3-yl)propanoic acid 6-Fluoro Boc-protected propanoic acid C₁₆H₁₈FN₂O₄ 321.33 Fluorine stabilizes intermediates; used in peptide synthesis
N-[3-(7-Methoxy-1H-indol-1-yl)propanoyl]-beta-alanine 7-Methoxy Propanoyl-beta-alanine C₁₅H₁₈N₂O₄ 290.31 Methoxy improves solubility; explored in CNS-targeted drugs

Substituent Effects on Bioactivity

  • Fluorine (6-position): The 6-fluoro group in the target compound likely enhances metabolic stability by resisting oxidative degradation, a common advantage over non-halogenated indoles . Fluorine’s electronegativity may also modulate electronic interactions with target proteins.
  • Chlorine vs.
  • Methoxy (7-position) : The 7-methoxy group in improves aqueous solubility but may reduce binding affinity in hydrophobic active sites.

Peptide Chain Variations

  • Glycylglycine vs. Beta-Alanine : The glycylglycine chain in the target compound provides two amide bonds, enabling hydrogen-bonding interactions critical for protease inhibition. Beta-alanine in offers conformational flexibility but fewer hydrogen-bonding sites.
  • Boc-Protected Derivatives : The Boc group in facilitates synthetic intermediates but requires deprotection for biological activity.

Biological Activity

N-[3-(6-fluoro-1H-indol-1-yl)propanoyl]glycylglycine (CAS Number: 1219578-77-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H16FN3O4C_{15}H_{16}FN_{3}O_{4}, with a molecular weight of 321.30 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, particularly in neuropharmacology and oncology.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound may exhibit enzyme inhibition properties. For instance, studies on related compounds have demonstrated their ability to inhibit β-glucuronidase, an enzyme linked to the metabolism of certain anticancer drugs, thereby mitigating side effects like diarrhea and intestinal bleeding .

2. Interaction with Neurotransmitter Systems

The indole structure suggests potential interactions with serotonin receptors and other neurotransmitter systems. Such interactions are crucial for understanding the compound's pharmacological effects and its possible applications in treating neurological disorders.

Case Study 1: Anticancer Activity

In a study evaluating the effects of various indole derivatives, compounds structurally related to this compound were found to inhibit the proliferation of glioblastoma cells by targeting glycolytic pathways. This inhibition is particularly relevant given the upregulation of glycolysis in aggressive cancers .

Case Study 2: Inhibition of β-glucuronidase

A recent investigation into β-glucuronidase inhibitors highlighted that certain analogs could significantly reduce enzyme activity in vitro. The lead compound exhibited an IC50 value of 24.9 ± 0.8 μM, suggesting that this compound may share similar inhibitory properties .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
5-Hydroxytryptophan Indole derivativePrecursor to serotonin
Indomethacin Indole acetic acidAnti-inflammatory
Melatonin Indole derivativeRegulates sleep-wake cycles
This compound Indole + GlycylglycinePotential anticancer and neuroactive properties

Q & A

Basic: What are the standard synthetic routes for N-[3-(6-fluoro-1H-indol-1-yl)propanoyl]glycylglycine?

Methodological Answer:
The synthesis typically involves sequential coupling reactions. First, the 6-fluoroindole moiety is functionalized via alkylation or acylation to introduce the propanoyl group. Glycylglycine is then conjugated using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous conditions. Protecting groups (e.g., Fmoc for amines) may be employed to prevent side reactions. Final deprotection and purification via column chromatography or recrystallization yield the target compound .

Advanced: How can reaction conditions be optimized to improve yield and scalability?

Methodological Answer:
Optimization strategies include:

  • Temperature Control: Lower temperatures (0–4°C) during coupling steps minimize racemization.
  • Catalyst Screening: Use of HOBt or HOAt as additives enhances coupling efficiency.
  • Flow Chemistry: Continuous flow reactors reduce batch variability and improve scalability.
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility, while microwave-assisted synthesis reduces reaction time .

Basic: What analytical techniques are used to confirm the compound’s purity and structure?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR verify structural integrity (e.g., indole proton signals at δ 7.5–8.0 ppm).
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% threshold).
  • Mass Spectrometry: High-resolution MS (HRMS or LC-MS) confirms molecular weight .

Advanced: How can researchers resolve contradictory bioactivity data across studies?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability: Standardize protocols (e.g., ACE activity assays using FAPGG substrate; control buffer pH and temperature) .
  • Batch Differences: Characterize compound purity and stereochemistry for each batch.
  • Statistical Rigor: Use ANOVA or multivariate analysis to account for biological replicates and outliers .

Basic: What biological targets are hypothesized for this compound?

Methodological Answer:
The 6-fluoroindole moiety suggests potential interactions with:

  • Serotonin Receptors: Fluorinated indoles often modulate 5-HT receptors.
  • Enzymes: ACE or kinase inhibition, analogous to FAPGG-based assays .
    Initial screens should include radioligand binding assays and enzyme inhibition studies .

Advanced: How can in silico modeling predict interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to simulate binding to ACE or 5-HT receptors.
  • MD Simulations: GROMACS or AMBER can model dynamic interactions over 100+ ns trajectories.
  • QSAR Models: Train models on fluorinated indole derivatives to predict activity .

Basic: What are recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Temperature: Store at –20°C in airtight, light-protected vials.
  • Atmosphere: Use nitrogen or argon to prevent oxidation.
  • Solvent: Lyophilize and store in anhydrous DMSO for long-term stability .

Advanced: How can degradation products be identified and quantified?

Methodological Answer:

  • LC-MS/MS: Monitor for hydrolyzed products (e.g., free glycylglycine or 6-fluoroindole).
  • Forced Degradation Studies: Expose the compound to heat (40°C), light (UV), and acidic/basic conditions.
  • Kinetic Modeling: Use Arrhenius equations to predict shelf-life under varying conditions .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Methodological Answer:

  • Enzyme Inhibition: Spectrophotometric ACE assays with FAPGG substrate (ΔA₃₄₀ nm) .
  • Cell Viability: MTT or resazurin assays in cancer/neuronal cell lines.
  • Receptor Binding: Radiolabeled ligand displacement in HEK293 cells expressing 5-HT receptors .

Advanced: How can researchers troubleshoot low yields in the final coupling step?

Methodological Answer:

  • Activation Efficiency: Replace EDC with DMT-MM for sterically hindered reactions.
  • Purification: Switch from silica gel to preparative HPLC to isolate the product from byproducts.
  • Side Reactions: Add scavengers (e.g., Hünig’s base) to neutralize excess activating agents .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE: Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Perform reactions in a fume hood to avoid inhalation.
  • Waste Disposal: Neutralize acidic/basic byproducts before aqueous disposal .

Advanced: What ethical considerations apply to in vivo studies of this compound?

Methodological Answer:

  • IRB Approval: Submit detailed protocols for animal welfare (e.g., dose optimization to minimize suffering).
  • Data Anonymization: For human-derived samples, ensure compliance with GDPR or HIPAA .

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